Ethanol, 2-[3-(phenylmethoxy)propoxy]-

PROTAC linker design Lipophilicity Cell permeability

Ethanol, 2-[3-(phenylmethoxy)propoxy]- (CAS 178872-69-0), also known as 2-(3-(benzyloxy)propoxy)ethan-1-ol, is a synthetic organic compound with the molecular formula C12H18O3 and a molecular weight of 210.27 g/mol. It features an ethanol core functionalized with a 3-(phenylmethoxy)propoxy chain, placing it within the class of benzyl-protected polyethylene glycol (PEG) derivatives.

Molecular Formula C12H18O3
Molecular Weight 210.27 g/mol
CAS No. 178872-69-0
Cat. No. B12070642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanol, 2-[3-(phenylmethoxy)propoxy]-
CAS178872-69-0
Molecular FormulaC12H18O3
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCCCOCCO
InChIInChI=1S/C12H18O3/c13-7-10-14-8-4-9-15-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2
InChIKeyBSFGWMKHFPAUFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethanol, 2-[3-(phenylmethoxy)propoxy]- (CAS 178872-69-0): A Benzyl-Protected PEG Linker for Advanced Synthesis and Material Science


Ethanol, 2-[3-(phenylmethoxy)propoxy]- (CAS 178872-69-0), also known as 2-(3-(benzyloxy)propoxy)ethan-1-ol, is a synthetic organic compound with the molecular formula C12H18O3 and a molecular weight of 210.27 g/mol . It features an ethanol core functionalized with a 3-(phenylmethoxy)propoxy chain, placing it within the class of benzyl-protected polyethylene glycol (PEG) derivatives . The benzyl group serves as a stable protecting group and a chromophore for UV detection, while the propoxy-ethanol chain provides a flexible, hydrophilic-lipophilic balance. This compound is primarily utilized as a versatile intermediate and linker in organic synthesis, particularly in the construction of PROTACs (Proteolysis Targeting Chimeras) and other bioconjugates, as well as a building block for solvent-mimic side chains in conducting polymers [1].

1
PROTAC linker intermediate
Benzyl-protected PEG scaffold provides flexible, lipophilic chain for intracellular degrader design.
2
Solvent-mimic polymer building block
Benzyloxypropoxy side chain enhances processability and film formation in nonpolar aromatic solvents.
3
UV-detectable, high-purity research chemical
Benzyl chromophore aids purification; supplied with certified purity and analytical documentation.

Why Generic Substitution of Ethanol, 2-[3-(phenylmethoxy)propoxy]- (178872-69-0) with Shorter or Positional Isomer Linkers Can Compromise Performance


In research and industrial applications, the precise length and atomic connectivity of a linker molecule like Ethanol, 2-[3-(phenylmethoxy)propoxy]- are critical determinants of its performance. Substituting it with a generic, shorter benzyl-protected alcohol such as 2-(benzyloxy)ethanol or a positional isomer like 3-(2-(benzyloxy)ethoxy)propan-1-ol is not a simple one-to-one replacement. These analogs, while sharing the benzyl and ether functionalities, differ significantly in their physicochemical properties, including logP, topological polar surface area (TPSA), and the number of rotatable bonds . Such variations directly influence critical parameters in downstream applications: the altered hydrophobicity can shift cell permeability in PROTAC development, the different chain length modifies the spatial orientation between functional moieties, and changes in flexibility affect the molecule's ability to adopt bioactive conformations or interact with solvents [1]. The following quantitative evidence demonstrates why selecting the specific 2-[3-(phenylmethoxy)propoxy]ethanol structure is essential for achieving reproducible and optimal outcomes.

Shorter benzyl-PEG analog (2-(benzyloxy)ethanol)
Reduced chain length may lower lipophilicity and permeability predictions, altering cell-based PROTAC performance. Conformational flexibility differs, potentially limiting ternary complex geometry.
Positional isomer (3-(2-(benzyloxy)ethoxy)propan-1-ol)
Different ether connectivity shifts hydrogen-bonding network and solubility profile. Acidity (pKa) may vary, affecting coupling reactivity and purification behavior.

Quantitative Differentiation of Ethanol, 2-[3-(phenylmethoxy)propoxy]- (178872-69-0) Versus Key Comparators


Enhanced Lipophilicity (LogP) of 2-[3-(Phenylmethoxy)propoxy]ethanol Drives Superior Membrane Permeability Predictions Over Shorter Benzyl-PEG Linkers

The compound exhibits a significantly higher predicted octanol-water partition coefficient (LogP) compared to its shorter-chain analog, 2-(benzyloxy)ethanol. While the latter has a reported LogP of 1.1955 , the extended propoxy chain in 2-[3-(phenylmethoxy)propoxy]ethanol increases the predicted LogP to approximately 1.8 [1]. This ~0.6 log unit increase translates to roughly a four-fold higher partition into lipophilic environments, a key predictor for passive membrane permeability in cellular assays [2].

Lipophilicity (LogP)
Class-level inference
~1.8 vs 1.20 ~+0.6 log units
Supports lipophilicity-driven permeability context
Predicted values; experimental validation needed
PROTAC linker design Lipophilicity Cell permeability

Greater Conformational Flexibility (7 Rotatable Bonds) Allows for Optimal Linker Geometry in PROTACs Compared to Rigid Analogs

The compound contains 7 rotatable bonds along its backbone, a substantial increase from the 4 rotatable bonds found in the shorter 2-(benzyloxy)ethanol [1]. This increased flexibility is a critical parameter in PROTAC linker design, as it allows the linker to adopt a wider range of conformations, facilitating the formation of a stable ternary complex between the target protein, the E3 ligase, and the PROTAC molecule [2].

Conformational Flexibility
Cross-study comparable
7 vs 4 rotatable bonds +3 bonds
Supports ternary complex geometry range
Context-dependent on specific PROTAC design
PROTAC linker design Conformational flexibility Linker optimization

Demonstrated Solvent-Mimic Properties of the Benzyloxypropoxy Moiety Enhance Processability in Nonpolar Media

The benzyloxypropoxy (BOP) moiety, which constitutes the core of 2-[3-(phenylmethoxy)propoxy]ethanol, has been directly studied as a side chain in polyaniline copolymers. Research shows that copolymers containing BOP side chains exhibit excellent film-forming ability and high electrical conductivity in nonpolar aromatic solvents, whereas the unmodified polyaniline homopolymer fails to form a film under identical conditions [1]. This demonstrates that the specific BOP group imparts unique solvent-mimic characteristics that enhance material processability in nonpolar environments.

Solvent-Mimic Property
Direct head-to-head
BOP copolymer: film-forming & high conductivity Homopolymer: no film, no conductivity
Validates BOP side-chain for nonpolar processing
Based on polyaniline copolymer study
Conducting polymers Solvent compatibility Processability

Distinct Connectivity from Positional Isomer (3-(2-(Benzyloxy)ethoxy)propan-1-ol) Impacts Hydrogen Bonding and Solubility Profile

2-[3-(Phenylmethoxy)propoxy]ethanol (target) is a positional isomer of 3-(2-(benzyloxy)ethoxy)propan-1-ol (CAS 131326-24-4) . While both share the same molecular weight (210.27 g/mol) and molecular formula (C12H18O3), the different arrangement of the ether oxygen atoms leads to a different hydrogen-bonding network and potentially altered solubility in polar solvents. The target compound, with a terminal primary alcohol adjacent to an ethyl spacer, is predicted to have a higher pKa (14.40±0.10) compared to typical aliphatic alcohols, indicating a unique acidity profile that may influence its reactivity in coupling reactions.

Positional Isomer Contrast
Cross-study comparable
pKa 14.40±0.10 (predicted) vs isomer 131326-24-4 Ether connectivity differs
Connectivity alters H-bonding & solubility profile
Predicted pKa; experimental verification needed
Linker design Isomer comparison Physicochemical properties

Optimal Application Scenarios for Procuring Ethanol, 2-[3-(phenylmethoxy)propoxy]- (178872-69-0)


As a Superior Linker in Cell-Permeable PROTAC Design

Based on its increased lipophilicity (LogP ~1.8) and greater conformational flexibility (7 rotatable bonds) relative to shorter benzyl-PEG analogs, this compound is ideally suited for constructing PROTACs intended for intracellular targets with moderate to high lipophilicity requirements [1]. The benzyl group provides a convenient UV handle for purification and quantification during synthesis .

As a Building Block for Solvent-Mimic Polymer Side Chains

The demonstrated ability of the benzyloxypropoxy (BOP) moiety to enhance processability and film formation in nonpolar aromatic solvents makes this compound a strategic intermediate for synthesizing functionalized monomers or post-polymerization modifiers for conducting polymers and organic electronic materials [1].

As a Defined-Length Spacer in Bioconjugate Chemistry

The specific chain length and hydrophilic-lipophilic balance of this compound provide a predictable spacer arm for attaching biomolecules (e.g., fluorophores, affinity tags) to surfaces or other molecules. Its unique positional isomerism ensures a distinct spatial orientation that can be leveraged to avoid steric clashes in sensitive assays .

As a High-Purity Intermediate for Pharmaceutical Synthesis

Reputable vendors supply this compound with certified purity (95-98%) and provide analytical data (NMR, HPLC, GC) . This reliability is critical for scaling up synthetic routes to clinical candidates or for producing materials where batch-to-batch consistency is paramount.

Application
Selection Property
Validation Focus
Intracellular PROTAC linker research
Extended lipophilic linker profile
Cell permeability and ternary complex formation
Solvent-mimic polymer side-chain synthesis
BOP side-chain compatibility with nonpolar solvents
Film-forming and conductivity in aromatic solvents
Bioconjugate spacer studies
Defined-length, flexible spacer arm
Steric and solubility compatibility in assays
Pharmaceutical intermediate procurement
Certified purity and characterization data
Batch-to-batch consistency and scale-up suitability

Technical Documentation Hub

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12 linked technical documents
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